molecular formula C5H6N2S2 B13180467 2-(1,3-Thiazol-4-yl)ethanethioamide

2-(1,3-Thiazol-4-yl)ethanethioamide

Cat. No.: B13180467
M. Wt: 158.2 g/mol
InChI Key: KEPZYOLMOSAKOG-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-4-yl)ethanethioamide is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Thiazol-4-yl)ethanethioamide typically involves the reaction of thiazole derivatives with ethanethioamide. One common method is the reaction of 2-bromo-1,3-thiazole with ethanethioamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazol-4-yl)ethanethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-Thiazol-4-yl)ethanethioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anticancer properties due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazol-4-yl)ethanethioamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-1,3-thiazol-4-yl)ethanethioamide
  • 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide
  • 2-(2-Chlorophenyl)-1,3-thiazol-4-yl)ethanamine dihydrochloride

Uniqueness

2-(1,3-Thiazol-4-yl)ethanethioamide is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C5H6N2S2

Molecular Weight

158.2 g/mol

IUPAC Name

2-(1,3-thiazol-4-yl)ethanethioamide

InChI

InChI=1S/C5H6N2S2/c6-5(8)1-4-2-9-3-7-4/h2-3H,1H2,(H2,6,8)

InChI Key

KEPZYOLMOSAKOG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)CC(=S)N

Origin of Product

United States

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